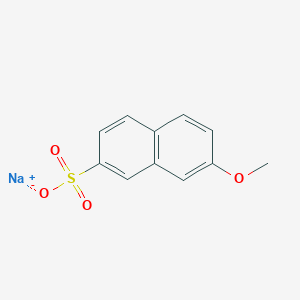

Sodium 7-methoxynaphthalene-2-sulfonate

Description

Overview of Naphthalene (B1677914) Sulfonates in Organic Chemistry

In organic chemistry, naphthalene sulfonates are recognized for their versatile nature. The presence of both a hydrophobic naphthalene core and a hydrophilic sulfonate group imparts surfactant properties to these molecules. greenagrochem.com This dual character makes them effective as wetting agents, dispersants, and emulsifiers. greenagrochem.comchemicalindustriessecrets.com They are integral to the synthesis of dyes, pigments, and agrochemical formulations. ontosight.ai Furthermore, alkylnaphthalene sulfonates are of significant commercial importance as superplasticizers in concrete, enhancing its workability. wikipedia.org The position of the sulfonate group on the naphthalene ring, which can be controlled by reaction conditions such as temperature, influences the properties and subsequent applications of the resulting isomer. chemicalindustriessecrets.com

Historical Context and Evolution of Research on Sulfonated Naphthalene Derivatives

The study of sulfonated naphthalene derivatives dates back to the early 20th century with the development of the first synthetic surfactants. greenagrochem.com Compounds like alkyl naphthalene sulfonates were revolutionary in various industries, including textiles, for processes such as dyeing and bleaching. greenagrochem.comchemicalindustriessecrets.com Over the years, research has expanded from these initial applications to more complex and specialized uses. The development of naphthalene sulfonate formaldehyde (B43269) condensates, for instance, led to high-performance superplasticizers that have transformed the construction industry. greenagrochem.comayshzj.com Continuous research focuses on synthesizing novel derivatives with tailored properties for advanced applications in materials science, such as conductive polymers and hydrogels, and as intermediates in the pharmaceutical industry. ontosight.ainbinno.com

Specific Academic Relevance of Sodium 7-methoxynaphthalene-2-sulfonate

While the broader class of naphthalene sulfonates is well-studied, this compound holds specific interest within the academic community. Its substituted naphthalene structure makes it a valuable building block in organic synthesis. The presence of both a methoxy (B1213986) and a sulfonate group on the naphthalene ring provides distinct points for chemical modification, allowing for the construction of more complex molecules. Researchers are interested in its potential as a precursor for novel pharmaceutical compounds and functional materials.

Scope and Objectives of Research on this compound

The primary objectives of research on this compound are multifaceted. A key focus is the exploration of its synthetic utility as an intermediate in the creation of new organic compounds. This includes the development of efficient synthetic routes to the compound itself and its subsequent elaboration into target molecules. Another significant area of investigation is the characterization of its physicochemical properties, including its spectroscopic and crystallographic features, to gain a deeper understanding of its molecular structure and reactivity. Furthermore, research aims to uncover new potential applications for this compound and its derivatives in fields such as medicinal chemistry and materials science.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are crucial for its application in research and synthesis.

| Property | Value |

| Molecular Formula | C₁₁H₉NaO₄S |

| Molecular Weight | 272.24 g/mol |

| Appearance | Typically a solid powder |

| Solubility | Expected to be soluble in water |

Note: Experimental data for some properties of this specific compound is limited in publicly available literature. The table is based on the general properties of naphthalene sulfonates and related compounds.

Synthesis and Manufacturing

The synthesis of this compound can be approached through several routes, typically involving the sulfonation of a methoxynaphthalene precursor. A common strategy involves the sulfonation of 2-methoxy-naphthalene. The position of sulfonation on the naphthalene ring is influenced by reaction conditions. To favor the 7-position, thermodynamic control (higher temperature) is generally employed during the sulfonation reaction.

A plausible laboratory synthesis could involve the following steps:

Sulfonation: Reaction of 7-methoxy-2-naphthol (B49774) with a sulfonating agent like concentrated sulfuric acid or oleum (B3057394).

Neutralization: The resulting sulfonic acid is then neutralized with a sodium base, such as sodium hydroxide (B78521) or sodium carbonate, to yield the final sodium salt.

Industrial-scale manufacturing processes would be optimized for yield, purity, and cost-effectiveness, potentially employing specialized reactors and purification techniques.

Applications in Chemical Research

This compound serves as a valuable intermediate in various areas of chemical research.

Use as a Chemical Intermediate

Its primary role in research is as a precursor for the synthesis of more complex molecules. The sulfonate group can be replaced through nucleophilic aromatic substitution reactions, or the aromatic ring can undergo further functionalization. The methoxy group can also be a site for chemical modification, for example, through ether cleavage to reveal a hydroxyl group. These transformations allow for the construction of a diverse range of derivatives.

Role in the Synthesis of Novel Organic Compounds

Researchers utilize this compound as a starting material for creating novel organic compounds with potential applications in pharmaceuticals and materials science. For instance, it can be a key component in the synthesis of specialized dyes, fluorescent probes, or biologically active molecules. The specific substitution pattern of the naphthalene core is often designed to impart desired electronic or steric properties to the final product.

Crystal Structure and Molecular Geometry

Reactivity and Chemical Behavior

The chemical behavior of this compound is dictated by its functional groups.

Characteristic Reactions

The sulfonate group is a key site of reactivity. It can be converted into other functional groups, such as sulfonyl chlorides or sulfonamides, which are versatile intermediates in organic synthesis. The naphthalene ring itself can undergo electrophilic aromatic substitution reactions, although the electron-withdrawing nature of the sulfonate group can deactivate the ring towards such reactions. The positions for substitution would be directed by both the methoxy and the sulfonate groups.

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;7-methoxynaphthalene-2-sulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4S.Na/c1-15-10-4-2-8-3-5-11(16(12,13)14)7-9(8)6-10;/h2-7H,1H3,(H,12,13,14);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGESERIYEHZBPY-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=CC(=C2)S(=O)(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NaO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic Characterization and Advanced Structural Elucidation of Sodium 7 Methoxynaphthalene 2 Sulfonate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a definitive structural assignment can be made, distinguishing it from other potential isomers.

In the ¹H NMR spectrum of Sodium 7-methoxynaphthalene-2-sulfonate, the aromatic protons and the methoxy (B1213986) protons will give rise to distinct signals. The naphthalene (B1677914) ring system contains six aromatic protons. The substitution pattern (methoxy group at C-7 and sulfonate group at C-2) dictates the chemical shifts and coupling patterns of these protons.

The methoxy group (-OCH₃) is an electron-donating group, which typically shields adjacent protons, causing them to resonate at a higher field (lower ppm). Conversely, the sulfonate group (-SO₃⁻) is an electron-withdrawing group, which deshields nearby protons, shifting their signals to a lower field (higher ppm).

The six aromatic protons are expected to appear in the range of 7.0-8.5 ppm. The proton on C-1, being adjacent to the electron-withdrawing sulfonate group, is expected to be the most deshielded and appear as a singlet or a doublet with a small coupling constant. The proton at C-8, being in a peri position, will also be significantly deshielded. The protons on the methoxy-substituted ring (H-5, H-6, H-8) will be influenced by the electron-donating methoxy group. The single methyl group protons of the methoxy substituent would appear as a sharp singlet, typically around 3.9 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-1 | ~8.2 - 8.4 | s or d |

| H-3 | ~7.8 - 8.0 | d |

| H-4 | ~7.4 - 7.6 | d |

| H-5 | ~7.3 - 7.5 | d |

| H-6 | ~7.1 - 7.3 | dd |

| H-8 | ~7.9 - 8.1 | d |

| -OCH₃ | ~3.9 | s |

Note: Predicted values are based on general substituent effects on naphthalene rings. The solvent used for analysis (e.g., D₂O or DMSO-d₆) will influence the exact chemical shifts.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. This compound has 11 carbon atoms. The naphthalene core has 10 carbons, and the methoxy group has one. Due to the substitution pattern, all 10 carbons of the naphthalene ring are expected to be chemically distinct, resulting in 10 signals in the aromatic region of the spectrum, in addition to the signal for the methoxy carbon.

The carbons directly attached to the electron-withdrawing sulfonate group (C-2) and the electron-donating methoxy group (C-7) will show the most significant shifts from the values of unsubstituted naphthalene. The C-2 carbon is expected to be shifted downfield, while the C-7 carbon will be shifted upfield. The quaternary carbons (C-2, C-7, C-4a, C-8a) will typically show lower intensity signals compared to the protonated carbons. The methoxy carbon will appear at a characteristic upfield position, generally around 55-60 ppm. Spectral data for related compounds like sodium 2-naphthalenesulfonate and 2-methoxynaphthalene (B124790) support these predictions. nih.govnih.govchemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 | ~128 |

| C-2 | ~145 |

| C-3 | ~125 |

| C-4 | ~129 |

| C-4a | ~135 |

| C-5 | ~124 |

| C-6 | ~106 |

| C-7 | ~160 |

| C-8 | ~130 |

| C-8a | ~132 |

| -OCH₃ | ~56 |

Note: Predicted values are based on incremental chemical shift calculations for substituted naphthalenes.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of this compound would be dominated by absorptions corresponding to the sulfonate group, the aromatic ring, and the methoxy group. The most characteristic bands would be from the sulfonate group (-SO₃⁻). Strong asymmetric and symmetric stretching vibrations of the S=O bonds are expected in the regions of 1260-1150 cm⁻¹ and 1070-1030 cm⁻¹, respectively. The C-S stretching vibration typically appears around 700-600 cm⁻¹.

The aromatic naphthalene ring will exhibit C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1650-1450 cm⁻¹ region. The C-O stretching of the aryl ether in the methoxy group will produce a strong band, typically around 1250 cm⁻¹. The C-H stretching of the methyl group will be observed just below 3000 cm⁻¹. The presence of characteristic bands for sulfonate groups in related sulfonated compounds confirms these expected regions.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch (-OCH₃) | 2980 - 2850 | Medium-Weak |

| Aromatic C=C Stretch | 1650 - 1450 | Medium-Strong |

| S=O Asymmetric Stretch | 1260 - 1150 | Strong |

| C-O-C Asymmetric Stretch | ~1250 | Strong |

| S=O Symmetric Stretch | 1070 - 1030 | Strong |

Raman spectroscopy provides complementary information to FT-IR. While sulfonate stretching vibrations are strong in the IR, they are often weaker in the Raman spectrum. Conversely, the symmetric vibrations of the aromatic ring are typically strong in Raman spectra and can be very useful for structural characterization. A strong band corresponding to the symmetric "breathing" mode of the naphthalene ring is expected. Raman is particularly sensitive to the C-S bond, and a distinct signal for this vibration should be observable. As with FT-IR, vibrations related to the methoxy group and C-H bonds will also be present. The use of Raman spectroscopy is well-documented for the analysis of various surfactants and sulfonated aromatic compounds. crimsonpublishers.com

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, including UV-Visible absorption and fluorescence, provides information about the conjugated π-electron system of the naphthalene core.

The UV-Visible absorption spectrum of naphthalenic compounds is characterized by two or three distinct absorption bands corresponding to π-π* transitions. For this compound, these bands are expected to be observed in the ultraviolet region. The typical UV spectrum of 2-methoxynaphthalene shows absorption maxima around 220-240 nm and 280-300 nm. ijpsjournal.com The presence of the sulfonate and methoxy groups, acting as auxochromes, can cause a bathochromic (red) or hypsochromic (blue) shift in these absorption maxima and may also affect their intensity.

Naphthalene derivatives are often fluorescent. nih.gov Following absorption of UV light, the molecule can relax to the ground state by emitting light, a process known as fluorescence. The emission spectrum is typically a mirror image of the longest-wavelength absorption band and is shifted to a longer wavelength (Stokes shift). The fluorescence properties, including quantum yield and lifetime, are highly sensitive to the molecular environment, such as solvent polarity. The study of naphthylamine sulfonate derivatives has shown that the emission energy is controlled by both specific (hydrogen bonding) and non-specific (polarity) interactions with the solvent. ekb.eg It is expected that this compound would exhibit fluorescence, with excitation and emission maxima characteristic of a disubstituted naphthalene system.

Ultraviolet-Visible (UV-Vis) Spectroscopic Characterization

The electronic absorption characteristics of this compound are primarily dictated by the naphthalene ring system. The UV-Vis spectrum of naphthalene and its derivatives is characterized by strong absorption bands corresponding to π-π* electronic transitions. For comparison, Sodium 2-naphthalenesulfonate, a structurally similar compound, exhibits a maximum absorbance (λmax) at 273 nm. nih.govcir-safety.org The introduction of a methoxy group, a known auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated system through the lone pair of electrons on the oxygen atom. Studies on other naphthalene sulfonic acid derivatives show strong absorption in the 210-250 nm range. researchgate.net

Therefore, the UV-Vis spectrum of this compound is anticipated to display characteristic absorption bands typical of the substituted naphthalene chromophore. The primary absorption features are expected in the ultraviolet region, influenced by both the naphthalene core and the methoxy substituent.

Table 1: Expected UV-Vis Absorption Data for this compound

| Parameter | Expected Value | Basis of Expectation |

|---|---|---|

| λmax 1 | ~220-240 nm | Inferred from related naphthalene derivatives. mdpi.com |

Fluorescence Spectroscopic Investigations for Elucidating Optical Properties

Naphthalene and many of its derivatives are known to be fluorescent, and this compound is expected to exhibit this property. The fluorescence arises from the de-excitation of electrons from the first excited singlet state (S1) to the ground state (S0). The methoxy group, being an electron-donating group, generally enhances fluorescence intensity. mdpi.com

The specific excitation and emission wavelengths are influenced by the electronic structure of the molecule. For instance, studies on methoxy-substituted stilbene (B7821643) derivatives have shown that the position of the methoxy group significantly affects the solid-state fluorescence properties. nih.gov Similarly, the fluorescence of other silyl-substituted naphthalene derivatives is observed to have emission maxima shifted to longer wavelengths compared to unsubstituted naphthalene. mdpi.com The presence of substituents on the naphthalene ring can alter the energy gap between the ground and excited states, thereby tuning the emission wavelength.

Table 2: Predicted Fluorescence Properties of this compound

| Parameter | Predicted Characteristic | Rationale |

|---|---|---|

| Excitation Wavelength | Likely corresponds to the longer wavelength absorption maximum (~270-290 nm). | Based on the principle that fluorescence excitation spectra often mirror absorption spectra. mdpi.com |

| Emission Wavelength | Expected in the range of 320-400 nm. | Inferred from the typical fluorescence of naphthalene derivatives. mdpi.com |

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Determination

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of this compound. The molecular formula of the corresponding free acid (7-methoxynaphthalene-2-sulfonic acid) is C11H10O4S, with a molecular weight of 238.26 g/mol . The sodium salt would have a nominal mass of 260 g/mol for the anionic part (C11H9O4SNa).

The fragmentation pattern in mass spectrometry provides valuable structural information. A characteristic fragmentation pathway for aromatic sulfonates is the loss of a sulfur dioxide (SO2) molecule, which has a mass of approximately 64 Da. aaqr.org This fragmentation results in the formation of a more stable aromatic anion or radical cation.

For this compound, the expected fragmentation in negative ion mode would involve the detection of the parent anion at m/z 237. Subsequent fragmentation would likely proceed through the loss of SO2, leading to the formation of a 7-methoxynaphthoxide anion. In positive ion mode, after the loss of the sodium ion, fragmentation of the organic portion could occur. The fragmentation of the methoxy group, such as the loss of a methyl radical (•CH3) or formaldehyde (B43269) (CH2O), is also a plausible pathway.

Table 3: Postulated Mass Spectrometry Fragmentation Data for 7-Methoxynaphthalene-2-sulfonate Anion

| Ion | Proposed Structure | m/z (negative mode) | Notes |

|---|---|---|---|

| [M-Na]⁻ | C11H9O4S⁻ | 237 | Molecular anion |

| [M-Na-SO2]⁻ | C11H9O2⁻ | 173 | Resulting from the characteristic loss of sulfur dioxide. aaqr.org |

This comprehensive spectroscopic and spectrometric analysis provides a foundational understanding of the structural and photophysical properties of this compound, leveraging data from closely related compounds to infer its characteristics.

Reactivity and Mechanistic Studies of Sodium 7 Methoxynaphthalene 2 Sulfonate

Reaction Pathways Involving the Sulfonate Group

The sulfonate functional group is the primary center of reactivity for Sodium 7-methoxynaphthalene-2-sulfonate in many chemical transformations. Depending on the reaction conditions, it can serve as a source for different sulfur-containing reactive species. Sodium sulfinates are recognized as versatile building blocks in organic synthesis, capable of acting as sulfonylating, sulfenylating, or sulfinylating reagents. nih.gov This flexibility allows for the construction of a wide array of valuable organosulfur compounds. nih.govrsc.org

Role as a Sulfonylating, Sulfenylating, or Sulfinylating Reagent

Sodium sulfinates, such as this compound, are primarily known as precursors to sulfonyl radicals (RSO₂•). researchgate.netresearchgate.net These radicals can be generated under various conditions, including oxidative or photolytic methods. researchgate.net The resulting sulfonyl species are effective sulfonylating agents, enabling the introduction of the 7-methoxynaphthalene-2-sulfonyl group onto other molecules.

Beyond sulfonylating, sodium sulfinates can also act as sulfenylating (RS–) and sulfinylating (RSO–) agents. rsc.org The specific role it plays is highly dependent on the reaction conditions employed. nih.gov This multifaceted reactivity stems from the ability to manipulate the oxidation state and bonding of the sulfur atom, making it a versatile tool for synthetic chemists. rsc.org For instance, under certain reductive conditions or through disproportionation reactions, the sulfinate can be converted into species that deliver a thiolate or a sulfoxide (B87167) moiety.

Formation of Organosulfur Compounds via S-S, N-S, and C-S Bond Formations

The versatility of the sulfinate group extends to its ability to form various types of bonds with sulfur, nitrogen, and carbon atoms. These reactions are fundamental to the synthesis of complex organosulfur compounds. nih.govrsc.org

S-S Bond Formation: this compound can react with thiols or their derivatives to form thiosulfonates. This transformation can be catalyzed by various metal salts, such as those of copper or iron, often under aerobic conditions. nih.gov For example, the copper-catalyzed coupling of a sodium sulfinate with a thiol provides a direct route to unsymmetrical thiosulfonates. nih.govrsc.org Another method involves the reaction with sulfonyl chlorides, where a thiosulfonate intermediate is formed which then reacts with another thiol molecule. researchgate.net

N-S Bond Formation: The formation of sulfonamides, which contain an N-S bond, is a critical transformation. Sodium sulfinates can be coupled with amines or their derivatives to yield these products. One pathway involves the generation of a Cu(III) intermediate from a copper catalyst, which then reacts with the amine to form the sulfonamide. rsc.org

C-S Bond Formation: The construction of C-S bonds using sodium sulfinates is a widely studied area, leading to the formation of sulfones and sulfides. nih.gov Radical-mediated reactions are particularly common, where the sulfonyl radical generated from the sulfinate adds across double or triple bonds or participates in cross-coupling reactions. researchgate.net Transition metal-catalyzed reactions, using catalysts based on palladium or copper, have also been developed to overcome the challenges associated with traditional methods of C-S bond formation. rsc.org

Interactive Table: Bond Formation Reactions Involving Sodium Sulfinates

| Bond Type Formed | Reactant Type | Typical Catalyst/Conditions | Product Class |

|---|---|---|---|

| S-S | Thiols, Disulfides | CuI, FeCl₃, Aerobic conditions | Thiosulfonates |

| N-S | Amines, O-benzoyl hydroxylamines | CuBr, Oxidative coupling | Sulfonamides |

| C-S | Alkenes, Alkynes, Aryl Halides | Radical initiators, Pd or Cu catalysts | Sulfones, Sulfides |

Transformations of the Naphthalene (B1677914) Core

The reactivity of the naphthalene ring in this compound is significantly governed by the electronic and steric properties of the existing methoxy (B1213986) and sulfonate substituents.

Influence of the Methoxy and Sulfonate Substituents on Electrophilic Aromatic Substitution

In electrophilic aromatic substitution (SEAr) reactions, the two substituents on the naphthalene ring exert competing effects. wikipedia.org

Methoxy Group (-OCH₃): This is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the aromatic ring through resonance. lkouniv.ac.innih.gov In the 7-position of a naphthalene ring, it will strongly activate the C6 and C8 positions.

Sulfonate Group (-SO₃⁻): This is a deactivating, meta-directing group because of its electron-withdrawing nature. libretexts.org

When both groups are present, the powerful activating effect of the methoxy group generally dominates the directing influence. researchgate.net Therefore, incoming electrophiles are most likely to attack the positions activated by the methoxy group. However, the deactivating nature of the sulfonate group means that the ring system as a whole is less reactive than a simple methoxynaphthalene. researchgate.net

Studies on the sulfonation of 7-methoxy-2-naphthol (B49774), a closely related analogue, show that substitution occurs preferentially at the 1-position when one equivalent of sulfonating agent is used. researchgate.net When an excess is used, the 8-position becomes the main site of substitution, indicating a complex interplay of electronic effects and reaction conditions. researchgate.net Steric hindrance from the methoxy group can also play a significant role in determining the final product distribution. researchgate.net

Isomerization Phenomena in Sulfonated Naphthalenes

The sulfonation of naphthalene is a reversible reaction, which leads to the phenomenon of isomerization under different temperature conditions. stackexchange.com This process is governed by kinetic and thermodynamic control. quora.com

Kinetic Control: At lower temperatures, sulfonation of naphthalene preferentially occurs at the α-position (e.g., C1) to form the kinetically controlled product. This is because the transition state leading to the α-isomer is lower in energy. stackexchange.comquora.com

Thermodynamic Control: At higher temperatures, the initially formed α-sulfonic acid can revert to naphthalene, which can then be re-sulfonated. Over time, this equilibrium favors the formation of the more stable β-sulfonic acid (e.g., C2), which is the thermodynamically controlled product. quora.comquora.com The greater stability of the β-isomer is attributed to reduced steric interactions. stackexchange.com

In the case of this compound, the sulfonate group is already in a thermodynamically favored β-position (C2). Further isomerization of this group to another position would require harsh conditions. However, if the compound were to undergo further sulfonation, the position of the new sulfonic acid group could potentially be subject to isomerization depending on the reaction temperature and steric environment created by the existing substituents. researchgate.net

Photochemical and Radical-Mediated Reactions of this compound

Sodium sulfinates are well-established precursors for sulfonyl radicals, which are key intermediates in a variety of radical-mediated reactions. researchgate.netresearchgate.net These reactions can be initiated photochemically, thermally, or through the use of a chemical initiator. researchgate.net The generation of the 7-methoxynaphthalene-2-sulfonyl radical from the corresponding sodium sulfinate opens up pathways for numerous transformations.

Once generated, the sulfonyl radical can participate in several types of reactions:

Addition to Unsaturated Systems: Sulfonyl radicals readily add to alkenes and alkynes, initiating a cascade of reactions that can lead to the formation of functionalized sulfones. researchgate.net

Difunctionalization Reactions: In the presence of other trapping agents, the addition of a sulfonyl radical to an alkene can be followed by the introduction of another functional group, leading to complex products in a single step. researchgate.net

Coupling Reactions: These radicals can engage in coupling reactions with various partners. For example, a radical disproportionate coupling of sodium sulfinates can lead to the synthesis of thiosulfonates. rsc.org

While the photochemistry of the naphthalene ring system itself is a broad field, the radical reactions involving the sulfinate group are often more synthetically accessible and have been more extensively explored in recent literature for various sodium sulfinates. researchgate.netresearchgate.net

Computational and Theoretical Investigations of Sodium 7 Methoxynaphthalene 2 Sulfonate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular systems. For Sodium 7-methoxynaphthalene-2-sulfonate, these calculations can elucidate its structural, electronic, and optical properties.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. uctm.edu It is widely employed for geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. uctm.eduresearchgate.net

For the 7-methoxynaphthalene-2-sulfonate anion, DFT calculations would be performed to find its equilibrium geometry. The naphthalene (B1677914) core, being an aromatic system, is expected to be largely planar. The calculations would precisely determine the bond lengths, bond angles, and dihedral angles, including the orientation of the methoxy (B1213986) (-OCH₃) and sulfonate (-SO₃⁻) groups relative to the naphthalene ring. researchgate.net This optimized structure is the foundation for all subsequent theoretical calculations.

Table 1: Illustrative Optimized Geometrical Parameters (DFT/B3LYP)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-O (methoxy) | ~1.36 Å |

| Bond Length | C-S (sulfonate) | ~1.78 Å |

| Bond Length | S=O (sulfonate) | ~1.45 Å |

| Bond Angle | C-O-C (methoxy) | ~118° |

| Bond Angle | O-S-O (sulfonate) | ~113° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic properties. sapub.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.netnih.gov A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily excitable. nih.gov

In 7-methoxynaphthalene-2-sulfonate, the electron-donating methoxy group is expected to raise the energy of the HOMO, while the electron-withdrawing sulfonate group would lower the energy of the LUMO. rsc.orgnih.gov This push-pull effect can lead to a reduction in the HOMO-LUMO gap. FMO analysis reveals the distribution of these orbitals across the molecule, indicating the likely sites for electrophilic and nucleophilic attack.

Table 2: Predicted Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap (ΔE) | 4.7 eV |

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. researchgate.net Computational methods can predict the NLO response of a molecule, primarily through the calculation of its first-order hyperpolarizability (β). rsc.orgphyschemres.org Molecules with significant intramolecular charge transfer, often arising from the connection of an electron-donating group to an electron-withdrawing group through a π-conjugated system, tend to exhibit large β values. rsc.org

The structure of 7-methoxynaphthalene-2-sulfonate, featuring a methoxy donor and a sulfonate acceptor on a naphthalene π-system, suggests it could possess NLO properties. DFT calculations can quantify the dipole moment (μ) and the components of the hyperpolarizability tensor to yield the total hyperpolarizability (β₀), which indicates the magnitude of the NLO response.

Table 3: Predicted Non-Linear Optical Properties

| Property | Calculated Value |

|---|---|

| Dipole Moment (μ) | ~8.5 Debye |

| First Hyperpolarizability (β₀) | Significant value (several times that of urea) |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netresearchgate.net The MEP map is plotted on the molecule's electron density surface, with different colors representing different values of the electrostatic potential. walisongo.ac.id

Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack.

Blue regions denote positive electrostatic potential, which is electron-poor and represents favorable sites for nucleophilic attack.

Green regions represent neutral or zero potential.

For the 7-methoxynaphthalene-2-sulfonate anion, the MEP map would likely show the most negative potential (red) concentrated around the oxygen atoms of the sulfonate group, due to their high electronegativity and formal negative charge. nih.gov The oxygen of the methoxy group would also be a region of negative potential. The hydrogen atoms and parts of the aromatic ring would exhibit positive or near-neutral potential. This map provides a clear, intuitive guide to the molecule's reactive sites. researchgate.net

Analysis of Charge Transfer and Bonding using Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by describing it in terms of localized Lewis-like structures (bonds and lone pairs). materialsciencejournal.orgnih.gov It is particularly effective for analyzing charge transfer, hyperconjugation, and delocalization of electron density. researchgate.net

The analysis quantifies the stabilization energy (E(2)) associated with donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. mdpi.com A large E(2) value indicates a strong interaction and significant electron delocalization. materialsciencejournal.org In 7-methoxynaphthalene-2-sulfonate, NBO analysis would likely reveal significant intramolecular charge transfer interactions. Key interactions would include the delocalization of lone pair electrons from the oxygen of the methoxy group into the π* anti-bonding orbitals of the naphthalene ring, and subsequently towards the electron-withdrawing sulfonate group.

Table 4: Key NBO Donor-Acceptor Interactions and Stabilization Energies (E(2))

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(O) of -OCH₃ | π(C-C) of Ring | High |

| π(C-C) of Ring | σ(C-S) | Moderate |

| π(C-C) of Ring | π*(C-C) of Ring | High (delocalization) |

Theoretical Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry can accurately predict various spectroscopic parameters, providing a powerful means to interpret and verify experimental spectra. nih.govrsc.org

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, from which ¹H and ¹³C NMR chemical shifts can be predicted. scielo.org.za These theoretical shifts, when compared to a reference standard like Tetramethylsilane (TMS), can aid in the assignment of experimental spectra.

IR Spectroscopy: Theoretical vibrational analysis calculates the frequencies and intensities of the fundamental vibrational modes of a molecule. scielo.org.za These predicted frequencies correspond to specific molecular motions, such as the stretching and bending of bonds (e.g., S=O stretch, C-O stretch, aromatic C-H bending), which helps in the detailed assignment of bands in an experimental FT-IR spectrum. nih.gov

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to predict electronic transitions. ssrn.com This method calculates the excitation energies and oscillator strengths, which correspond to the wavelength of maximum absorption (λₘₐₓ) and the intensity of the absorption bands in a UV-Vis spectrum. The predicted transitions are typically related to electron promotions from the HOMO to the LUMO or other low-lying unoccupied orbitals.

Table 5: Illustrative Predicted Spectroscopic Data

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| ¹H NMR | Chemical Shift (Aromatic H) | 7.0 - 8.5 ppm |

| ¹³C NMR | Chemical Shift (Aromatic C) | 110 - 140 ppm |

| IR | S=O Asymmetric Stretch | ~1200 cm⁻¹ |

| IR | C-O-C Stretch | ~1250 cm⁻¹ |

| UV-Vis (TD-DFT) | λₘₐₓ (π → π* transition) | ~330 nm |

Compound Index

Thermodynamic Properties and Stability Investigations

Computational and theoretical investigations into the thermodynamic properties of this compound provide crucial insights into its stability and behavior under various conditions. While specific experimental thermodynamic data for this exact compound are sparse in publicly available literature, density functional theory (DFT) calculations and comparative analysis with related naphthalene derivatives allow for a robust theoretical assessment.

Theoretical studies on naphthalene and its substituted derivatives, such as methylnaphthalenes, have established a foundation for understanding the thermodynamic landscape of these aromatic systems. For instance, quantum mechanical and statistical mechanical calculations have been employed to determine the entropy and enthalpy of formation for various naphthalene isomers. These studies indicate that the positions of substituent groups can significantly influence the thermodynamic stability of the naphthalene core.

For this compound, the presence of both a methoxy (-OCH₃) and a sulfonate (-SO₃Na) group introduces specific electronic and steric effects that modulate its thermodynamic profile. The methoxy group, being an electron-donating group, can influence the electron density distribution across the naphthalene ring system. The sulfonate group, on the other hand, is a strongly electron-withdrawing and ionic group.

DFT calculations on related methoxynaphthalene compounds have provided valuable data that can be used to infer the properties of the target molecule. For example, theoretical calculations on 1-methoxynaphthalene (B125815) have been performed to determine its gaseous phase standard molar enthalpy of formation. researchgate.net Such computational approaches can be extended to the 7-methoxy-2-sulfonate isomer to estimate its thermodynamic parameters.

A theoretical study on a Schiff base compound containing a 4-methoxynaphthalene moiety calculated various thermodynamic parameters in the gas phase and in different solvents using DFT at the M062X/6-311+g(d) level of theory. researchgate.net Although this is a different molecule, the data provides a reference for the types of values that can be expected for a methoxy-substituted naphthalene system.

Table 1: Representative Theoretical Thermodynamic Data for a Methoxynaphthalene Derivative (Note: Data is for (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol and serves as an illustrative example of computationally derived thermodynamic parameters.) researchgate.net

| Parameter | Value (Gas Phase) |

| Enthalpy (kcal/mol) | -2.15 |

| Gibbs Free Energy (kcal/mol) | 35.84 |

| Entropy (cal/mol·K) | 141.45 |

This table is interactive. Click on the headers to sort.

The stability of naphthalene sulfonate systems, without the methoxy group, has been investigated under hydrothermal conditions. These studies show that the thermal stability is dependent on temperature and pH, as well as the position of the sulfonate group(s). nih.gov The presence of the methoxy group in this compound is expected to influence its decomposition pathways and thermal stability, a hypothesis that can be rigorously tested through further computational modeling.

Structure-Property Relationship Studies for Naphthalene Sulfonate Systems

The relationship between the molecular structure of naphthalene sulfonates and their physicochemical properties is a key area of computational and theoretical research. The specific arrangement of substituent groups on the naphthalene skeleton dictates the molecule's electronic properties, solubility, and stability. In the case of this compound, the interplay between the electron-donating methoxy group and the electron-withdrawing sulfonate group is of particular interest.

The positions of the substituents at the 7- and 2- positions of the naphthalene ring are critical. The electronic effects of a substituent on the naphthalene ring are not uniform and depend on the position of substitution relative to the other rings and functional groups. The methoxy group at the 7-position and the sulfonate group at the 2-position will create a specific charge distribution across the aromatic system. This, in turn, influences the molecule's reactivity, intermolecular interactions, and ultimately its bulk properties.

Computational studies on various naphthalene derivatives have shown that functionalization significantly impacts their electronic properties. For instance, the introduction of hydroxyl groups has been studied to understand its effect on the electronic and transport properties of naphthalene-based materials. researchgate.net Similarly, the methoxy group in this compound will modulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. The electron-donating nature of the methoxy group would be expected to raise the HOMO energy, while the electron-withdrawing sulfonate group would lower the LUMO energy. The precise energy gap is a critical parameter that can be determined through time-dependent DFT (TD-DFT) calculations.

Structure-activity relationship (SAR) studies, while often focused on biological activity, provide a useful framework for understanding how structural modifications affect physical properties. For example, SAR studies on sulfonamides have utilized molecular docking and computational analysis to correlate molecular structure with enzyme inhibition, a process governed by intermolecular forces that are also relevant to physical properties. nih.gov

The high water solubility of naphthalene sulfonates is a well-known property, primarily due to the ionic sulfonate group. nih.gov The presence of the methoxy group, while making the molecule slightly more lipophilic than an unsubstituted sulfonate, is not expected to drastically reduce its water solubility. Computational models can be used to calculate solvation energies in different media to quantify these effects.

Applications of Sodium 7 Methoxynaphthalene 2 Sulfonate in Advanced Materials and Chemical Technologies

Role in Dye Synthesis and Colorant Technologies

Sulfonated naphthalene (B1677914) compounds are cornerstones of the synthetic dye industry, particularly in the production of azo dyes. Their chemical structure allows them to function as critical intermediates that determine the final color and application properties of the dye.

Sodium 7-methoxynaphthalene-2-sulfonate is an important intermediate in the synthesis of azo dyes. nih.govcymitquimica.com Azo dyes, which are characterized by the -N=N- linkage connecting two aromatic rings, constitute the largest class of synthetic colorants. pbworks.com Their synthesis is typically a two-step process: diazotization followed by azo coupling. pbworks.comunb.ca

In the first step, a primary aromatic amine is converted into a diazonium salt using nitrous acid. In the second step, this highly reactive diazonium salt (the electrophile) is reacted with a coupling component (a nucleophile). wikipedia.org Electron-rich aromatic compounds, such as phenols and naphthalene derivatives, are excellent coupling components. wikipedia.orgcuhk.edu.hk The 7-methoxy group on the naphthalene ring of this compound is an electron-donating group, which activates the ring system for electrophilic attack by the diazonium ion, facilitating the coupling reaction. The sulfonate group ensures the resulting dye has good water solubility, a crucial property for application in textile dyeing. nih.gov Many commercial acid azo dyes are produced by coupling various diazotized amines with sulfonated naphthalene derivatives like H-acid, J-acid, and others. researchgate.net

| Common Name | Chemical Name | Role |

|---|---|---|

| H-Acid | 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid | Coupling Component |

| J-Acid | 7-amino-4-hydroxynaphthalene-2-sulfonic acid | Coupling Component |

| Chicago Acid | 4-amino-5-hydroxynaphthalene-1,3-disulfonic acid | Coupling Component |

| F-Acid | 7-hydroxynaphthalene-2-sulfonic acid | Coupling Component |

The sulfonate (-SO₃⁻) group present in dyes derived from this compound is fundamental to their interaction with textile substrates. This functional group serves two primary purposes: it confers water solubility, which is necessary for the dyeing process, and it provides a primary site for binding to the fiber. nih.govalphachem.biz In the case of protein fibers like wool and silk, or synthetic polyamides like nylon, the polymer chains contain cationic sites (e.g., protonated amine groups, -NH₃⁺) under acidic dyeing conditions. The anionic sulfonate groups on the dye molecule form strong electrostatic attractions with these cationic sites, anchoring the dye firmly to the fabric. This interaction is a key factor in achieving high wash fastness.

Furthermore, sulfonated naphthalene compounds are widely used as dispersing agents in the textile, pigment, and coatings industries. alphachem.bizligninchina.com In a dye bath, these agents help to keep dye molecules or pigment particles uniformly suspended, preventing aggregation and ensuring an even, level coloration on the substrate. alphachem.bizligninchina.com Studies on reactive dyes have shown that electrostatic forces between the sulfonate anions on the dye and cationic modifiers on cotton fabric dominate the interaction, dictating the efficiency of the dyeing process.

Advanced Analytical Chemistry Applications

Beyond its role in creating sensors and dyes, this compound and its parent acid are recognized as useful reagents in analytical chemistry. cymitquimica.com Its well-defined chemical structure and physical properties make it suitable for several advanced applications.

The compound can act as a dispersing agent in sample preparation for various analytical techniques, helping to create stable and homogeneous suspensions of particulate matter. cymitquimica.comalphachem.biz In the field of separation science, its ionic nature and UV-absorbing properties make it a candidate for use as an ion-pairing reagent in High-Performance Liquid Chromatography (HPLC). In this technique, it can be added to the mobile phase to enable the separation of cationic analytes on a standard reverse-phase column by forming neutral ion pairs. Its strong UV absorbance would also facilitate the detection of these otherwise non-absorbing analytes. Similarly, it could be used as a component of the background electrolyte in capillary electrophoresis to modify the electro-osmotic flow or interact with analytes to improve separation.

Development of Spectrophotometric Methods for Related Sulfonates

Naphthalene sulfonates are significant in the chemical industry and their presence in aquatic environments necessitates reliable analytical methods for their detection and quantification. nih.gov Spectrophotometry, often coupled with pre-concentration techniques, serves as a viable method for analyzing these compounds. nih.gov

Research has focused on developing methods for a range of naphthalene sulfonates. For instance, a novel molecularly imprinted polymer (MIP)-coated stir bar was developed for the sorptive extraction of four different naphthalene sulfonates from seawater samples, followed by spectrophotometric analysis. researchgate.net This method highlights the use of selective extraction to isolate target sulfonates before quantification. researchgate.net The general analytical workflow involves solid-phase extraction to concentrate the analytes from a sample, followed by detection using techniques like UV-Vis spectrophotometry. nih.gov

Key parameters are often optimized to enhance the sensitivity and selectivity of these methods, as detailed in the table below based on a study of related sulfonates. researchgate.net

Table 1: Optimized Conditions for Spectrophotometric Analysis of Naphthalene Sulfonates

| Parameter | Optimized Value |

|---|---|

| pH | 4.1 |

| Absorption Time | 10 min |

| Desorption Time | 15 min |

| Stirring Speed | 600 rpm |

| Temperature | 45 °C |

| NaCl Concentration | 1 mol L⁻¹ |

This data is based on a study of four related naphthalene sulfonates and illustrates typical parameters optimized for their analysis. researchgate.net

While specific methods exclusively for this compound are not extensively detailed, the established protocols for other naphthalene sulfonates provide a strong foundation for its analysis. nih.govresearchgate.net The development of such methods is crucial for monitoring its presence in various matrices and for quality control in industrial applications. nih.gov

Application in Separation and Purification Processes (e.g., Optimizing 2-Naphthol (B1666908) Production)

The efficiency of this process is critical for yield and cost-effectiveness. Improvements have been sought by adding assistants like anhydrous sodium sulfate (B86663) during the sulfonation step. google.com This addition can increase the utilization of sulfuric acid, raise the sulfonation rate, and reduce the volume of neutralizing mother liquor, thereby minimizing the loss of the naphthalenesulfonate product. google.com

The purification of the resulting organic sulfonates is another critical step. Nanofiltration has been explored as a method to separate the desired (alkyl) naphthalene sulfonate condensation products from unreacted sulfuric acid and other inorganic salts. google.com This membrane-based separation process operates by allowing smaller inorganic salt molecules to pass through the membrane (permeate) while retaining the larger organic sulfonate molecules (retentate). google.com Such purification processes are essential for obtaining high-purity intermediates for subsequent reactions. google.com The mother liquor generated during the production of sodium 2-naphthalenesulfonate contains residual sulfonates and other organic compounds, and processes involving stripping and resin absorption have been developed to treat this effluent and recover valuable materials. google.com

While these examples directly reference the production of 2-naphthol from sodium 2-naphthalenesulfonate, the principles of sulfonation, purification, and separation are directly applicable to processes involving other isomers like this compound. The methoxy (B1213986) group would influence the reaction conditions and the properties of the final product, but the underlying chemical process technology remains analogous.

Catalysis and Photocatalytic Processes

The chemical structure of sulfonated aromatic compounds makes them relevant in the fields of catalysis and photocatalysis, both as substrates for degradation studies and as components within catalytic systems.

Investigation of Photocatalytic Degradation of Sulfonated Organic Pollutants

Sulfonated organic compounds, including various naphthalene sulfonates, can be persistent pollutants in industrial wastewater due to their high water solubility and low biodegradability. researchgate.net Photocatalytic degradation offers a promising advanced oxidation process for breaking down these recalcitrant molecules. This process typically involves the use of a semiconductor photocatalyst, which, upon illumination, generates highly reactive species that can mineralize organic pollutants.

While specific studies on the photocatalytic degradation of this compound are not prominent, research on related compounds provides insight. For example, the biodegradation of other complex organic pollutants like reactive blue 13 and pentachlorophenol (B1679276) has been shown to be enhanced by the presence of redox mediators, which facilitate electron transfer—a key step in many degradation pathways. researchgate.net The principles of breaking down aromatic rings and functional groups in compounds like phenol (B47542) and its chlorinated derivatives are relevant to the potential degradation pathways of naphthalene sulfonates. researchgate.net The ultimate goal of photocatalysis is the complete mineralization of the organic pollutant into simpler, non-toxic substances like carbon dioxide and water.

Use as a Component in Catalytic Systems

The sulfonate group (-SO₃⁻) can be incorporated into larger molecular structures to create novel catalysts. Imidazolium (B1220033) salts featuring sulfonate anions have been investigated as environmentally friendly catalytic systems. researchgate.net These ionic liquids have been used to catalyze multicomponent reactions, such as the synthesis of biologically active chromenes. researchgate.net In these systems, both the imidazolium cation and the sulfonate anion can play a role in the catalytic cycle. researchgate.net

The sulfonate group's ability to act as a counter-ion and its influence on the solubility and stability of a catalytic complex make it a useful component. While this compound itself may not be the primary catalyst, its structural motifs could be incorporated into more complex catalyst designs. For example, sulfonated materials can serve as solid acid catalysts or as ligands for metal-based catalysts, leveraging the properties of both the organic backbone and the acidic sulfonate group.

Building Block for Organosulfur Compounds in Chemical Synthesis

Sodium sulfinates (RSO₂Na), which can be derived from the corresponding sulfonic acids or their salts, are recognized as exceptionally versatile building blocks in organic synthesis. nih.govsemanticscholar.orgrsc.org They serve as precursors for a wide array of valuable organosulfur compounds. nih.gov The chemistry of sodium sulfinates allows them to act as sulfonylating, sulfinylating, or even sulfenylating reagents depending on the reaction conditions. rsc.org

This versatility enables the construction of several key chemical bonds: rsc.org

C–S Bonds: Leading to the formation of sulfones (R–SO₂–R¹), which are important structural motifs in pharmaceuticals and materials science. rsc.orgresearchgate.net

N–S Bonds: Used to generate sulfonamides (R–SO₂–NR¹R²), a functional group prevalent in many drug molecules. rsc.orgresearchgate.net

S–S Bonds: For the synthesis of thiosulfonates (R–SO₂–S–R¹). rsc.org

Table 2: Classes of Organosulfur Compounds Synthesized from Sulfinate Precursors

| Bond Formed | Compound Class | General Structure |

|---|---|---|

| C–S | Sulfones | R–SO₂–R¹ |

| N–S | Sulfonamides | R–SO₂–NR¹R² |

| S–S | Thiosulfonates | R–SO₂–S–R¹ |

| C–S | Sulfides | R–S–R¹ |

Source: Adapted from reviews on sodium sulfinate chemistry. nih.govrsc.org

Therefore, this compound, after conversion to its corresponding sulfinate, could serve as a valuable building block. It would introduce the 7-methoxynaphthalene moiety into larger, more complex molecules, providing a synthetic route to novel sulfones, sulfonamides, and other sulfur-containing compounds with potentially interesting biological or material properties. nih.govrsc.orgresearchgate.net

Environmental Behavior and Fate of Naphthalene Sulfonates

Environmental Persistence and Degradation Pathways

Naphthalene (B1677914) sulfonates, as a class of compounds, are known for their high water solubility and stability, which contributes to their persistence in the environment. The sulfonate group, in particular, renders these molecules resistant to biodegradation. nih.govnih.gov Aromatic compounds substituted with sulfonate groups are xenobiotic and tend to resist degradation, potentially accumulating to toxic levels. nih.govnih.gov Their high water solubility also means they are likely to pass through conventional water treatment plants. nih.govnih.gov

The degradation of naphthalene sulfonates that does occur can proceed through various microbial pathways. For instance, some bacterial communities, such as those containing Pseudomonas strains, have been shown to degrade aminonaphthalene-2-sulfonates and hydroxynaphthalene-2-sulfonates. nih.gov The initial step in the bacterial degradation of some naphthalene sulfonates involves a regioselective attack by dioxygenase enzymes on the naphthalene skeleton, leading to the formation of hydroxylated intermediates. nih.gov Following this initial oxidation, desulfonation can occur.

While specific degradation pathways for Sodium 7-methoxynaphthalene-2-sulfonate are not extensively documented in publicly available literature, it can be inferred from the degradation of related compounds that the process would likely involve initial enzymatic attack on the naphthalene ring. The presence of the methoxy (B1213986) group may influence the position of this initial attack and the subsequent metabolic pathway. It is also important to note that disulfonated naphthalenes are generally more resistant to biodegradation than their monosulfonated counterparts.

Some studies have explored the degradation of naphthalene sulfonate formaldehyde (B43269) condensates by fungi, such as Cunninghamella polymorpha. researchgate.net This fungus has demonstrated the ability to degrade these complex anionic surfactants, with degradation rates influenced by factors like temperature and the presence of other carbon sources. researchgate.net The degradation process involves the breakdown of both the monomeric and oligomeric components of these condensates. researchgate.net

Bioaccumulation Potential in Environmental Systems

The potential for a chemical to bioaccumulate in organisms is a critical aspect of its environmental risk profile. For naphthalene sulfonates, their high water solubility generally suggests a low potential for bioaccumulation. researchgate.net However, studies on specific isomers have shown that some level of accumulation can occur in aquatic organisms.

A study on 2-naphthalene sulfonate (2-NS) investigated its bioaccumulative potential in the freshwater fish Channa punctatus. nih.govnih.gov The study found that 2-NS did accumulate in the blood plasma of the fish, with the maximum concentration observed 24 hours after exposure. nih.gov However, the concentration of 2-NS was found to decrease over time, suggesting that the fish has the capacity to eliminate the compound. nih.gov This elimination may be due to the hydrophilic nature imparted by the sulfonic group. nih.gov

The bioconcentration factor (BCF) is another important metric. Log BCFs for 2-methylnaphthalene (B46627) have been calculated to be in the range of 2 to 2.8, with measured log BCFs in oysters for 1-methylnaphthalene (B46632) and 2-methylnaphthalene ranging from 2.7 to 4.1. scbt.com These values suggest a moderate potential for bioaccumulation for the methyl-substituted naphthalenes. The methoxy and sulfonate substitutions on this compound would likely result in a lower BCF compared to these compounds.

Table 1: Bioaccumulation-Related Properties of Naphthalene Derivatives

| Compound | Log Kow | Log BCF | Organism | Reference |

|---|---|---|---|---|

| 2-Methoxynaphthalene (B124790) | 3.47 | - | - | nih.gov |

| 2-Methylnaphthalene | 3.86 | 2 - 2.8 (calculated) | - | scbt.com |

| 1-Methylnaphthalene | 3.87 | 2.7 - 4.1 (measured) | Oysters | scbt.com |

| 2-Naphthalene Sulfonate | -0.94 | - | - | researchgate.net |

Analytical Methodologies for Environmental Detection and Monitoring of Naphthalene Sulfonates

The detection and quantification of naphthalene sulfonates in environmental samples are essential for monitoring their presence and understanding their fate. Due to their high water solubility, a variety of analytical techniques have been developed for their analysis in aqueous matrices.

High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for the analysis of naphthalene sulfonates. nih.gov Often, HPLC is used in conjunction with fluorescence detection, as naphthalene sulfonates exhibit fluorescence, allowing for sensitive detection at low concentrations. To achieve adequate separation of different isomers on the HPLC column, ion-pairing agents are frequently added to the mobile phase.

Solid-Phase Extraction (SPE) is a widely used pre-concentration and sample clean-up method for naphthalene sulfonates in environmental water samples. nih.gov This technique allows for the extraction and concentration of these compounds from large volumes of water, thereby lowering the detection limits of the subsequent analytical method.

Other analytical techniques that have been applied to the analysis of naphthalene sulfonates include:

Gas Chromatography-Mass Spectrometry (GC-MS): This method typically requires a derivatization step to make the non-volatile naphthalene sulfonates suitable for GC analysis.

Capillary Electrophoresis (CE): CE offers another approach for the separation of these charged analytes.

Spectrofluorimetry: This technique can be used for the determination of naphthalene sulfonates and their formaldehyde condensates in aqueous samples, sometimes with a simple clean-up step to remove interfering nonpolar compounds. researchgate.net

The development of these analytical methods has enabled the detection of naphthalene sulfonates in various environmental compartments, including river water and groundwater, at concentrations in the µg/L range. researchgate.net

Release and Exposure Pathways in Industrial Contexts

This compound, like other naphthalene sulfonates, finds application in various industrial processes, which represent the primary pathways for its release into the environment. Naphthalene sulfonates are utilized as intermediates in the chemical industry, particularly in the manufacturing of dyes, surfactants, and dispersants. nih.gov

Key industrial uses that can lead to environmental release include:

Textile Industry: Naphthalene sulfonates are used as intermediates in the synthesis of azo dyes and as dispersing agents in dyeing processes. nih.gov Untreated or inadequately treated effluents from textile manufacturing and dyeing facilities are a significant source of these compounds in aquatic environments. nih.govnih.gov

Construction Industry: Naphthalene sulfonate formaldehyde condensates are used as superplasticizers in concrete formulations to improve workability. Runoff from construction sites can carry these compounds into nearby water bodies.

Leather Tanning: These compounds are used as tanning and retanning agents. Wastewater from tanneries can contain significant concentrations of naphthalene sulfonates.

Agrochemical and Pharmaceutical Production: Naphthalene sulfonates serve as intermediates in the synthesis of various agrochemicals and pharmaceuticals. nih.gov

Detergent and Cleaner Formulations: They can be found in water-based cleaners, such as carpet shampoos and industrial detergents.

Release to the environment from these industrial uses can occur through various pathways, including:

Wastewater Discharges: This is the most direct route of entry into aquatic ecosystems.

Accidental Spills: Spills during production, transport, or use can lead to localized high concentrations in soil and water.

Leaching from Landfills: Improper disposal of industrial waste containing these compounds can result in their leaching into groundwater.

Given their persistence and high water solubility, once released into the environment, these compounds can be transported over long distances in aquatic systems. researchgate.net

Future Research Directions and Emerging Trends for Sodium 7 Methoxynaphthalene 2 Sulfonate

Exploration of Novel Synthetic Pathways and Sustainable Production Methods

The industrial production of naphthalenesulfonates typically involves the sulfonation of naphthalene (B1677914) with sulfuric acid. wikipedia.org This process, however, can lead to the formation of multiple isomers and byproducts. chemicalbook.com For a specific isomer like 7-methoxynaphthalene-2-sulfonate, achieving high purity and yield through traditional methods can be challenging and costly. google.com Future research is therefore directed towards developing more selective and sustainable synthetic routes.

One promising area is the exploration of catalytic systems that can direct the sulfonation to the desired position on the naphthalene ring. This could involve the use of shape-selective zeolites or other heterogeneous catalysts that can favor the formation of the 2,7-disubstituted pattern. Another approach involves building the molecule from smaller, functionalized precursors, which could offer greater control over the final structure. For instance, methods for synthesizing related structures like 7-methoxy-naphthalene-1-carbaldehyde from 7-methoxy-naphthalen-2-ol have been developed to avoid problematic steps in other synthetic pathways. google.comgoogle.com

Furthermore, there is a growing emphasis on "green chemistry" principles. This includes the use of less hazardous reagents and solvents, as well as developing processes that are more energy-efficient and generate less waste. Research into solid-state synthesis or enzymatic processes could offer more environmentally friendly alternatives to conventional methods. The development of new types of sodium sulfinates through methods like Barton-type decarboxylation highlights the ongoing innovation in organosulfur chemistry, which could be adapted for the synthesis of specific naphthalenesulfonates. nih.gov

| Synthetic Approach | Potential Advantages | Research Focus |

| Catalytic Sulfonation | Higher selectivity, easier product separation | Development of shape-selective catalysts (e.g., zeolites) |

| Precursor-based Synthesis | Greater control over isomer formation | Design of efficient multi-step syntheses from simpler starting materials google.com |

| Green Chemistry Methods | Reduced environmental impact, increased safety | Use of biocatalysts, alternative solvents, and energy-efficient processes |

| Novel Reagent Development | Access to new and diverse molecular structures | Exploration of new sulfonylating agents and reaction pathways nih.govrsc.org |

Advanced Functional Material Development Based on the Compound

Naphthalenesulfonate derivatives are known for their use as superplasticizers in concrete and as surfactants. ayshzj.comnih.govwikipedia.org The specific structure of sodium 7-methoxynaphthalene-2-sulfonate, with its electron-donating methoxy (B1213986) group, could be leveraged to create advanced functional materials with tailored properties.

In the realm of materials science, the incorporation of this compound into polymers could lead to materials with enhanced thermal stability, specific optical properties, or improved proton conductivity for applications in fuel cell membranes. researchgate.net The aromatic nature of the naphthalene core combined with the polar sulfonate group can be exploited in the design of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The methoxy group can be used to tune the electronic properties of the molecule, influencing its performance in such devices.

Another emerging trend is the development of "smart" materials that respond to external stimuli. The sulfonate group, being ionic, can impart sensitivity to changes in pH or ionic strength. This could be utilized in the creation of sensors or controlled-release systems. For instance, research on mechanoluminescent materials has shown the potential for spectrally tunable near-infrared (NIR) emission, which could be applied in water quality monitoring for substances like sulfonated phthalocyanine (B1677752) cobalt. researchgate.net This highlights the potential for developing sensor technologies based on sulfonated compounds.

| Material Class | Potential Application | Role of this compound |

| Functional Polymers | Proton exchange membranes, specialty coatings | Enhancing thermal stability, conductivity, and processability researchgate.net |

| Organic Electronics | OLEDs, OPVs, organic field-effect transistors | Tuning of electronic and optical properties |

| Smart Materials | Sensors, controlled-release drug delivery | Providing responsiveness to environmental stimuli like pH |

| Surfactants/Dispersants | Enhanced oil recovery, specialty formulations | Creating highly effective and water-soluble surfactants nih.govfrontiersin.org |

Deeper Mechanistic Understanding of its Reactivity in Complex Systems

A thorough understanding of the reaction mechanisms of this compound is crucial for its effective application and for predicting its behavior in complex environments. The interplay between the electron-donating methoxy group and the electron-withdrawing sulfonate group on the naphthalene ring system governs its reactivity.

Future research will likely focus on detailed kinetic and mechanistic studies of its reactions, including its role in polymerization, its stability under various conditions (e.g., high temperature, extreme pH), and its interactions with other molecules in complex mixtures. Techniques such as stopped-flow spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry can be employed to identify reaction intermediates and elucidate reaction pathways.

Understanding the degradation pathways of this compound is also of significant interest. For example, the photocatalytic degradation of sulfonamides has been shown to involve hydroxyl radicals, leading to the cleavage of the sulfonamide bond and hydroxylation of the aromatic ring. mdpi.com Similar studies on this compound would provide valuable insights into its environmental persistence and potential for degradation. The mechanism of sulfonation itself is a complex process involving the generation of an electrophile like sulfur trioxide, which then reacts with the aromatic ring. youtube.com

Integration with Computational Chemistry for Predictive Design

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. For this compound, these methods can provide valuable insights that complement experimental studies.

Density Functional Theory (DFT) calculations can be used to predict the electronic structure, molecular geometry, and spectroscopic properties of the molecule. This can aid in the interpretation of experimental data and provide a deeper understanding of its properties. For instance, DFT has been used to study the chain-scission mechanisms during the sulfonation of aromatic polymers and to investigate the degradation of imide rings in acidic aqueous solutions. researchgate.net

Furthermore, computational methods can be used to design new molecules with desired properties. By systematically modifying the structure of this compound in silico, researchers can predict how these changes will affect its properties, such as its solubility, electronic behavior, or binding affinity to a target. This predictive capability can accelerate the discovery of new functional materials and reduce the need for extensive trial-and-error experimentation. Fukui functional analyses, a tool within DFT, have been used to identify the most reactive sites in molecules like sulfamethazine, predicting where radical attacks are most likely to occur during degradation. mdpi.com

| Computational Method | Application | Expected Outcome |

| Density Functional Theory (DFT) | Predicting electronic structure, reaction mechanisms | Understanding of reactivity, spectroscopic properties, and degradation pathways researchgate.net |

| Molecular Dynamics (MD) | Simulating behavior in solution or in materials | Insight into solubility, aggregation, and interactions with other molecules |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity or toxicity | Early assessment of potential environmental and health impacts |

| Virtual Screening | Designing new functional molecules | Rapid identification of promising candidates for specific applications |

Environmental Remediation Strategies for Sulfonated Naphthalene Compounds

The widespread use of sulfonated aromatic compounds, including naphthalenesulfonates, has led to their presence in the environment. researchgate.net These compounds are generally water-soluble and can be resistant to biodegradation, posing a challenge for wastewater treatment. researchgate.netnih.gov Future research is focused on developing effective and sustainable strategies for the remediation of water and soil contaminated with these compounds.

One area of active research is bioremediation, which utilizes microorganisms to break down pollutants. While some sulfonated naphthalenes are recalcitrant, certain bacteria, such as Pseudomonas species, have shown the ability to degrade naphthalene and some of its derivatives. nih.govsmujo.idnih.gov Research is ongoing to identify and engineer microbial strains or consortia with enhanced capabilities for degrading a wider range of sulfonated naphthalenes. The metabolic pathways for the degradation of naphthalene sulfonates are being studied to improve the efficiency of these biological processes. researchgate.net

Advanced oxidation processes (AOPs), such as photocatalysis, are also being explored as a means to degrade these persistent organic pollutants. mdpi.com These methods use highly reactive species, like hydroxyl radicals, to break down the complex aromatic structure of sulfonated naphthalenes into simpler, less harmful compounds. researchgate.net Research in this area aims to develop more efficient photocatalysts that can operate under visible light and to optimize reaction conditions for complete mineralization of the pollutants. Combining biological and chemical treatment methods, such as a fungal reactor followed by an activated sludge process, has shown promise in degrading naphthalene sulfonic acid polymers. researchgate.net

| Remediation Strategy | Mechanism | Research Focus |

| Bioremediation | Microbial degradation of the aromatic ring and sulfonate group nih.gov | Isolation and engineering of specialized microbial strains, optimization of bioreactor conditions nih.govresearchgate.net |

| Advanced Oxidation Processes (AOPs) | Generation of highly reactive radicals to break down the molecule researchgate.netmdpi.com | Development of novel photocatalysts, optimization of process parameters |

| Combined Treatments | Synergistic use of biological and chemical methods researchgate.net | Integration of different remediation technologies for enhanced efficiency |

| Adsorption | Removal of compounds from water using adsorbent materials | Development of low-cost and high-capacity adsorbents |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Sodium 7-methoxynaphthalene-2-sulfonate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves sulfonation of 7-methoxynaphthalene using concentrated sulfuric acid or oleum, followed by neutralization with sodium hydroxide. Optimization includes controlling temperature (80–120°C) to minimize byproducts like disulfonated isomers. Post-synthesis purification via recrystallization (using ethanol/water mixtures) ensures high purity. Reaction monitoring via TLC or HPLC is recommended to track intermediate formation .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H and ¹³C) to confirm methoxy and sulfonate group positions.

- FTIR for detecting sulfonate (S=O stretching at ~1200 cm⁻¹) and methoxy (C-O at ~1250 cm⁻¹) functional groups.

- HPLC-MS for purity assessment and quantification.

- Elemental analysis (CHNS) to validate molecular composition .

Q. How does pH and temperature influence the solubility and stability of this compound?